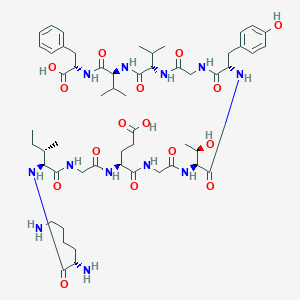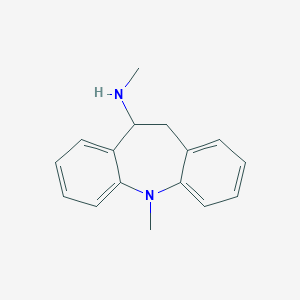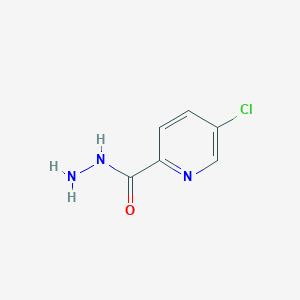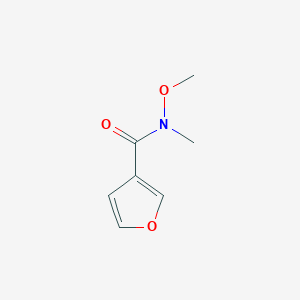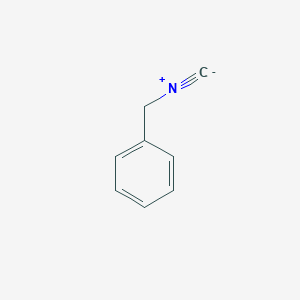
Benzyl isocyanide
概要
説明
Benzyl isocyanide is a chemical compound that is a derivative of isocyanide, where the isocyanide group is attached to a benzyl group. It is a versatile reagent used in organic synthesis, particularly in multicomponent reactions, due to its ability to insert into other molecules and form complex structures.
Synthesis Analysis
The synthesis of benzyl isocyanide derivatives can be achieved through various methods. One approach involves the NHC-copper-catalyzed insertion of isocyanide into alcohol to form an N-arylformimidate intermediate, followed by a base-promoted cycloaddition with benzyl isocyanide derivatives . Another method includes the reaction of ortho-lithiophenyl isocyanides with carbonyl compounds, leading to different rearrangements and the formation of various products depending on the reaction conditions .
Molecular Structure Analysis
The molecular structure of benzyl isocyanide derivatives can be complex, as these compounds can undergo various cyclization and rearrangement reactions. For instance, the reaction of isocyanides with aldehydes and ketones can lead to the formation of 4H-3,1-benzoxazines or isobenzofuran-1(3H)-imines, depending on the substitution patterns and reaction conditions . Additionally, the electrochemical process can lead to the functionalization of benzylic C-H bonds with isocyanides, forming structures encountered in biologically relevant compounds .
Chemical Reactions Analysis
Benzyl isocyanide participates in a variety of chemical reactions. It can be used in tandem insertion-cyclization reactions to synthesize 1,4-diaryl-1H-imidazoles , in multicomponent reactions to create densely functionalized furans , and in a formal (5+1) annulation reaction for the stereoselective synthesis of 2H-benzo[b][1,4]oxazin-2-one . These reactions demonstrate the reactivity and utility of benzyl isocyanide in constructing complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl isocyanide derivatives are influenced by their molecular structure. For example, the presence of the isocyanide group can lead to interesting NMR spectroscopic features, such as restricted rotation about certain bonds, resulting in distinct spectroscopic patterns . The reactivity of benzyl isocyanide also allows for its use in electrochemical processes, which can proceed under mild conditions without the need for external oxidants .
科学的研究の応用
1. Green Chemistry
- Application : Benzyl isocyanide exhibits unusual reactivity in organic chemistry, particularly in the Ugi reaction . It’s used in the synthesis of a broad range of isocyanides with multiple functional groups .
- Method : The synthesis involves avoiding the aqueous workup, which can be performed on a 0.2 mmol scale in 96-well microtiter plates up to a 0.5 mol multigram scale .
- Results : The methodology provides increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste resulting in a highly reduced environmental footprint .
2. Kinetics of Isocyanate Derivatization Reaction
- Application : Benzyl isocyanide was used to investigate the kinetics of isocyanate derivatization reaction in a continuous flow glass microfluidics chip .
- Method : The specific method of application or experimental procedures is not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
3. Stereospecific Synthesis of 1,3-oxazinane-2,4-diones
- Application : Benzyl isocyanide was used in a multicomponent, stereospecific synthesis of 1,3-oxazinane-2,4-diones employing an Al-salph complex .
- Method : The specific method of application or experimental procedures is not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of Ru (II) Complexes
- Application : Benzyl isocyanide was used in the synthesis of Ru (II) complexes containing hydrazine and benzyl isocyanide ligands . It was also used in a three-component coupling process leading to O - and N -arylamides .
- Method : The specific method of application or experimental procedures is not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
5. Construction of Heterocycles
- Application : Benzyl isocyanide has been used widely in various research fields, especially in multicomponent synthesis for the construction of heterocycles .
- Method : The in situ generation and capturing synthetic protocols avoid environmental exposure and thus would be the sustainable alternative for the conventional use of isocyanides .
- Results : The literature reports published in 2005–2020 are analyzed and categorized based on the class of heterocycles .
6. Medicinal Chemistry
- Application : Benzyl isocyanide has been used in medicinal chemistry due to its potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds .
- Method : The specific method of application or experimental procedures is not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
7. Stereo Selective Ring-Opening of Chiral 2,3-Epoxy Alcohols
- Application : Benzyl isocyanate is used as a protected ammonia equivalent in the stereo selective ring-opening of chiral 2,3-epoxy alcohols (from Sharpless asymmetric epoxidation) .
- Method : The key step in the sequence involves intramolecular cyclization of the carbamate intermediate .
- Results : The specific results or outcomes obtained are not detailed in the source .
8. Synthesis of O - and N -Arylamides
- Application : Benzyl isocyanide was used in a three-component coupling process leading to O - and N -arylamides .
- Method : The specific method of application or experimental procedures is not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Benzyl isocyanide is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
While the future directions for Benzyl isocyanide are not explicitly mentioned in the retrieved sources, it is clear that this compound has potential for further exploration in the field of organic chemistry. Its unusual reactivity and its use in the synthesis of various complexes suggest that it could be used in the development of new synthetic methods and reactions .
特性
IUPAC Name |
isocyanomethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWNFZUWWRVGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145819 | |
| Record name | Benzyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl isocyanide | |
CAS RN |
10340-91-7 | |
| Record name | Benzyl isocyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10340-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010340917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL ISOCYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEU57DSL26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



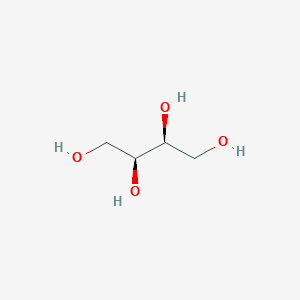
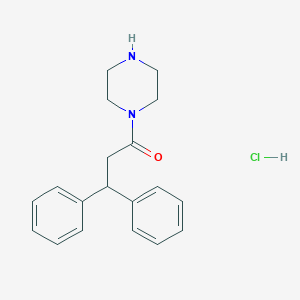
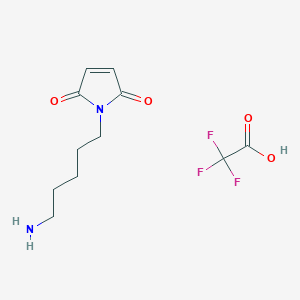
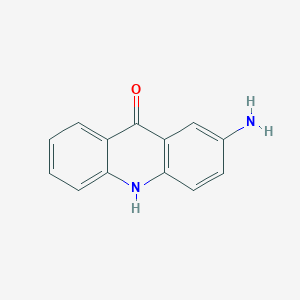
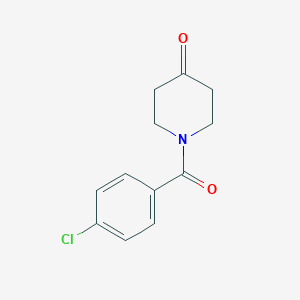
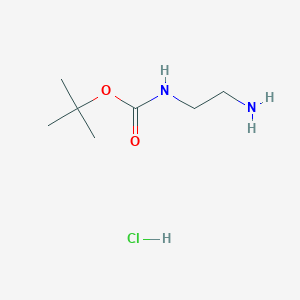
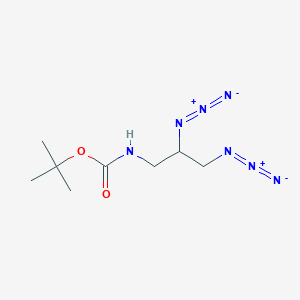

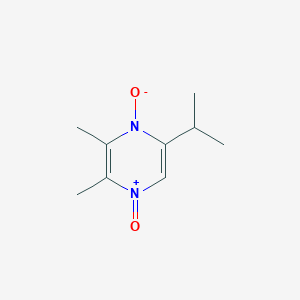
![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)
